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Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of

the cross-reactivity of (R)-MRT199665, a potent ATP-competitive inhibitor, with other kinases.

We present a comprehensive analysis of its inhibitory activity against its primary targets and a

panel of other kinases, alongside a comparison with other notable Salt-Inducible Kinase (SIK)

inhibitors.

(R)-MRT199665 is the active enantiomer of MRT199665, a compound recognized for its potent

inhibition of the MARK, SIK, and AMPK families of serine/threonine kinases.[1] This

polypharmacology underscores the importance of a thorough investigation into its selectivity to

enable precise interpretation of experimental results and anticipate potential off-target effects.

Comparative Kinase Inhibition Profile
The inhibitory activity of MRT199665, the racemic mixture containing (R)-MRT199665, has

been characterized against its primary kinase targets. The half-maximal inhibitory

concentrations (IC50) reveal a high affinity for MARK and SIK family members, with slightly

lower potency against AMPK and SIK1.

To provide a clearer perspective on its selectivity, the following table compares the IC50 values

of MRT199665 with other well-characterized SIK inhibitors: YKL-06-061, ARN-3236, HG-9-91-

01, and GLPG3312.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15605392?utm_src=pdf-interest
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.medchemexpress.com/mrt199665.html
https://www.benchchem.com/product/b15605392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase
Target

(R)-
MRT199665
(as
racemate
MRT199665
) IC50 (nM)

YKL-06-061
IC50 (nM)

ARN-3236
IC50 (nM)

HG-9-91-01
IC50 (nM)

GLPG3312
IC50 (nM)

SIK1 110[1]
6.56[2][3][4]

[5]
21.63[6][7][8]

0.92[9][10]

[11]

2.0[12][13]

[14]

SIK2 12[1]
1.77[2][3][4]

[5]
<1[6][7][8] 6.6[9][10][11]

0.7[12][13]

[14]

SIK3 43[1]
20.5[2][3][4]

[5]
6.63[6][7][8] 9.6[9][10][11]

0.6[12][13]

[14]

MARK1 2[1] N/A N/A N/A N/A

MARK2 2[1] N/A N/A N/A N/A

MARK3 3[1] N/A N/A N/A N/A

MARK4 2[1] N/A N/A N/A N/A

AMPKα1 10[1] N/A N/A Not Active N/A

AMPKα2 10[1] N/A N/A Not Active N/A

FRK N/A 1.1[15] N/A N/A N/A

CSF1R N/A 9.66[15] N/A N/A N/A

p38α N/A 10.1[15] N/A N/A N/A

p38β N/A 9.64[15] N/A N/A N/A

EphB1 N/A 16.4[15] N/A N/A N/A

TNK2 N/A 10.5[15] N/A N/A N/A

Src N/A 58.8[15] N/A Active[16] N/A

LCK N/A N/A N/A Active[16] N/A

YES N/A N/A N/A Active[16] N/A
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BTK N/A N/A N/A Active[16] N/A

FGFRs N/A N/A N/A Active[16] N/A

Ephrin

Receptors
N/A N/A N/A Active[16] N/A

IR
>80% inhib.

@ 1µM
N/A N/A N/A N/A

JAK2
>80% inhib.

@ 1µM
N/A N/A N/A N/A

MLK1
>80% inhib.

@ 1µM
N/A N/A N/A N/A

MLK3
>80% inhib.

@ 1µM
N/A N/A N/A N/A

N/A: Data not publicly available.

A kinome scan of MRT199665 at a concentration of 1 µM revealed that it can inhibit the Insulin

Receptor (IR), Janus Kinase 2 (JAK2), and Mixed Lineage Kinases 1 and 3 (MLK1, MLK3) by

more than 80%. This highlights potential off-target activities that should be considered in

experimental design and data interpretation.

Signaling Pathway Context
To visualize the biological context of (R)-MRT199665's primary targets, the following diagram

illustrates the central roles of SIK, MARK, and AMPK kinases in cellular signaling. These

kinases are key regulators of metabolic processes, cell polarity, and gene expression.
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Signaling Pathways of SIK, MARK, and AMPK Kinases
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Caption: Signaling pathways of SIK, MARK, and AMPK kinases.

Experimental Protocols
The determination of kinase inhibitor potency is typically achieved through in vitro kinase

assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that

quantifies the amount of ADP produced during a kinase reaction, providing a robust measure of

kinase activity.

Experimental Workflow: ADP-Glo™ Kinase Assay
The following diagram outlines the key steps in performing an in vitro kinase assay to

determine the IC50 value of an inhibitor like (R)-MRT199665.
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Experimental Workflow for In Vitro Kinase IC50 Determination

1. Preparation

2. Kinase Reaction

3. ADP Detection

4. Data Analysis

Prepare serial dilutions
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Prepare kinase, substrate,
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Add kinase and
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Initiate reaction
by adding ATP

Incubate at room
temperature

Add ADP-Glo™ Reagent
to stop reaction and

deplete remaining ATP

Incubate for 40 minutes

Add Kinase Detection
Reagent to convert ADP
to ATP and generate light

Incubate for 30-60 minutes

Measure luminescence
with a plate reader

Plot % inhibition vs.
log[inhibitor]

Determine IC50 value
from dose-response curve

Click to download full resolution via product page

Caption: In vitro kinase IC50 determination workflow.
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Detailed Protocol: ADP-Glo™ Kinase Assay for IC50
Determination
This protocol provides a general framework for determining the IC50 value of (R)-MRT199665
against a target kinase. Specific concentrations and incubation times may need to be optimized

for each kinase-inhibitor pair.

Materials:

(R)-MRT199665

Recombinant target kinase

Kinase-specific substrate

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

384-well white assay plates

Luminometer

Procedure:

Inhibitor Preparation: Prepare a serial dilution of (R)-MRT199665 in DMSO. A typical starting

concentration is 10 mM, followed by 10-fold serial dilutions. Further dilute the inhibitor in

kinase reaction buffer to the desired final concentrations.

Kinase Reaction Setup:

Add 2.5 µL of the diluted (R)-MRT199665 or DMSO (for control wells) to the wells of a

384-well plate.

Add 2.5 µL of a solution containing the target kinase and its substrate in kinase reaction

buffer.
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Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The

final ATP concentration should be at or near the Km for the specific kinase.

Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and

deplete the remaining ATP.

Incubate the plate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated in the kinase reaction to ATP and provides the necessary components for the

luciferase reaction.

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal

to stabilize.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Subtract the background luminescence (from wells with no kinase) from all other readings.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

DMSO control (0% inhibition) and a control with no enzyme or maximum inhibition (100%

inhibition).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15605392?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. YKL-06-061 | SIK inhibitor | Probechem Biochemicals [probechem.com]

3. medchemexpress.com [medchemexpress.com]

4. YKL-06-061 | SIK | AMPK | TargetMol [targetmol.com]

5. selleckchem.com [selleckchem.com]

6. ARN-3236 | AMPK | SIK | TargetMol [targetmol.com]

7. selleckchem.com [selleckchem.com]

8. axonmedchem.com [axonmedchem.com]

9. medchemexpress.com [medchemexpress.com]

10. selleckchem.com [selleckchem.com]

11. axonmedchem.com [axonmedchem.com]

12. selleckchem.com [selleckchem.com]

13. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase
Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC
[pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. caymanchem.com [caymanchem.com]

16. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]

To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of (R)-
MRT199665: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605392#cross-reactivity-of-r-mrt199665-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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